N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide
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Overview
Description
N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a cyclobutyl group linked to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the thiophene and triazole rings. These rings are then linked to a cyclobutyl group through a series of cyclization and substitution reactions. The final step involves the addition of the but-2-ynamide moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as copper-catalyzed cyclization and acyl shift pathways are employed to streamline the synthesis process and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like singlet oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Singlet oxygen, catalytic oxidation via single-electron transfer reactions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alkanes or alcohols.
Scientific Research Applications
N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide is unique due to its combination of a thiophene ring, a triazole ring, and a cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-5-11(19)16-14(7-4-8-14)13-15-12(17-18-13)10-6-3-9-20-10/h3,6,9H,4,7-8H2,1H3,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDRLNHPYFUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC1)C2=NC(=NN2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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